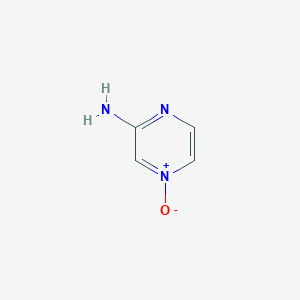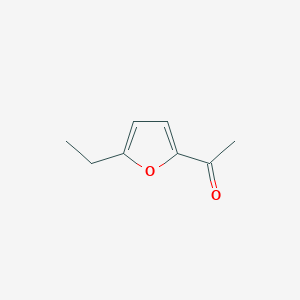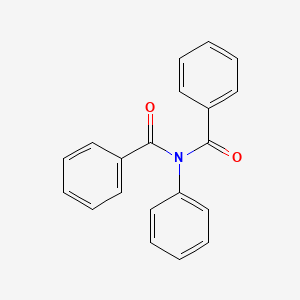
(Pentafluorophenyl)glycolic acid
Overview
Description
- “(Pentafluorophenyl)glycolic acid” is a synthetic organic compound with the chemical formula C<sub>8</sub>H<sub>3</sub>F<sub>5</sub>O<sub>3</sub>.
- It is a colorless, odorless, and hygroscopic crystalline solid.
- The compound is highly soluble in water and also soluble in ether, alcohols, acetone, and acetic acid.
- Its melting point is approximately 75°C, and it decomposes at high temperatures.
Synthesis Analysis
- The synthesis of “(Pentafluorophenyl)glycolic acid” involves the reaction of glycolic acid (HOCH<sub>2</sub>COOH) with pentafluorophenylboronic acid (C<sub>6</sub>F<sub>5</sub>B(OH)<sub>2</sub>).
- The reaction typically occurs under mild conditions and can be catalyzed by Lewis acids.
Molecular Structure Analysis
- The molecular structure of “(Pentafluorophenyl)glycolic acid” consists of a glycolic acid moiety (HOCH<sub>2</sub>COOH) with a pentafluorophenyl group (C<sub>6</sub>F<sub>5</sub>) attached to the hydroxyl group.
- The pentafluorophenyl group imparts unique properties to the compound due to its electron-withdrawing nature.
Chemical Reactions Analysis
- “(Pentafluorophenyl)glycolic acid” can participate in various chemical reactions, including:
- Esterification reactions with alcohols to form esters.
- Acid-base reactions with strong bases or acids.
- Hydrolysis reactions to regenerate glycolic acid and pentafluorophenol.
Physical And Chemical Properties Analysis
- The compound is a crystalline solid with a melting point of 75°C.
- It is highly soluble in water and other polar solvents.
- The pentafluorophenyl group contributes to its hydrophobicity.
Scientific Research Applications
Biodegradable Controlled Drug Delivery
(Pentafluorophenyl)glycolic acid and its derivatives, particularly in the form of poly lactic-co-glycolic acid (PLGA), have been extensively studied for their applications in biodegradable controlled drug delivery systems. PLGA is a biocompatible and biodegradable polymer approved by the FDA for use in various drug delivery and tissue engineering applications. It offers a wide range of erosion times, tunable mechanical properties, and the capability to deliver small molecule drugs, proteins, and other macromolecules, making it an attractive candidate for fabricating devices aimed at controlled drug release (Makadia & Siegel, 2011).
Nanotechnology in Medicine
The use of PLGA-based nanotechnology has seen significant advancement in clinical and basic science research, including applications in drug delivery, diagnostics, cardiovascular disease, cancer, vaccine, and tissue engineering. The development and application of PLGA nanotechnology offer new therapeutic and diagnostic strategies for various diseases, showcasing the material's versatility and effectiveness in medical applications (Jianming Lü et al., 2009).
Stimuli-responsive Polymers
Research into pentafluorophenyl end-capped poly(ethylene glycol) (PF-PEG-PF) has revealed its potential as a stimuli-responsive polymer. The aqueous solution of PF-PEG-PF exhibits a lower critical solution temperature (LCST) that is sensitive to the type of gases dissolved in the solution, such as carbon dioxide and oxygen. This property can be harnessed for designing polymers with phase transition control by dissolved gas type, opening new avenues in stimuli-responsive polymer design (J. Choi et al., 2014).
Glycolic Acid Bioproduction
Innovations in the bioproduction of glycolic acid from lignocellulosic sugars have been made to address concerns regarding its chemical production from fossil resources. The microbial production of glycolic acid using engineered E. coli strains demonstrates the potential for sustainable and environmentally friendly production methods. This approach aims at maximizing carbon conservation and improving yield and titer for industrial processes, marking a significant step towards cost-effective microbial production of glycolic acid (C. Lachaux et al., 2019).
Bone Tissue Engineering
Poly(lactic-co-glycolic) acid (PLGA) has also been identified as a promising material for bone tissue engineering. Its biocompatibility, tailored biodegradation rate, FDA approval, and ability to modify surface properties for better interaction with biological materials make it an ideal candidate for creating scaffolds and materials for bone tissue function restoration, substitution, or enhancement (P. Gentile et al., 2014).
Safety And Hazards
- “(Pentafluorophenyl)glycolic acid” is considered hazardous due to its corrosive properties.
- It can cause skin and eye irritation.
- Proper safety precautions should be followed when handling this compound.
Future Directions
- Further research could explore modifications to improve the biological performance of “(Pentafluorophenyl)glycolic acid” for specific applications, such as drug delivery or tissue regeneration.
properties
IUPAC Name |
2-hydroxy-2-(2,3,4,5,6-pentafluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-2-1(7(14)8(15)16)3(10)5(12)6(13)4(2)11/h7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQAKKRNFCXRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983782 | |
| Record name | Hydroxy(pentafluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pentafluorophenyl)glycolic acid | |
CAS RN |
652-24-4 | |
| Record name | 2,3,4,5,6-Pentafluoro-α-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pentafluorophenyl)glycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(pentafluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pentafluorophenyl)glycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1619580.png)

![2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B1619583.png)
![5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1619584.png)
![2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1619585.png)








